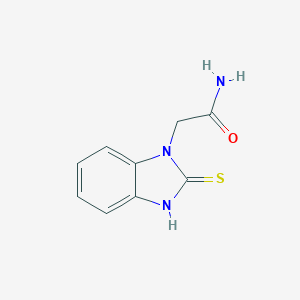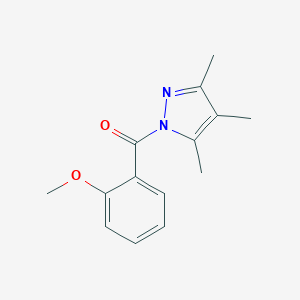![molecular formula C17H15N3O4S B249999 Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B249999.png)
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCB is a synthetic compound that is used in the pharmaceutical industry for the development of new drugs. In
Mécanisme D'action
The mechanism of action of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has also been found to induce apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects:
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in the growth and proliferation of cancer cells. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, one limitation of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. One area of research is the development of new drugs based on Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. Researchers are also studying the potential use of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in combination with other drugs for the treatment of cancer. In addition, the mechanism of action of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood, and further research is needed to elucidate its mode of action. Finally, researchers are studying the potential use of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, including the development of new drugs based on Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate and the study of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-carbamoylbenzoyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form the intermediate compound 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoic acid. Finally, methylation of the carboxylic acid group using methyl iodide leads to the formation of Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate.
Applications De Recherche Scientifique
Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor, antimicrobial, and anti-inflammatory properties. Methyl 4-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. It has also been found to be effective against bacterial and fungal infections.
Propriétés
Formule moléculaire |
C17H15N3O4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
methyl 4-[(4-carbamoylphenyl)carbamothioylcarbamoyl]benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-24-16(23)12-4-2-11(3-5-12)15(22)20-17(25)19-13-8-6-10(7-9-13)14(18)21/h2-9H,1H3,(H2,18,21)(H2,19,20,22,25) |
Clé InChI |
FMPRUAJVOKUJPR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)


![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)

![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)